ethyl 4-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperazine-1-carboxylate
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Overview
Description
The compound you’ve described belongs to the class of indole derivatives. Indole is a heterocyclic system with a benzene ring fused to a pyrrole ring. It plays a crucial role in various synthetic drug molecules and natural products. The indole scaffold is found in compounds like lysergic acid diethylamide (LSD) and strychnine. Physically, indole derivatives are crystalline and colorless, often possessing specific odors .
Preparation Methods
Synthetic Routes:
The synthesis of this compound involves several steps. One possible synthetic route is as follows:
- Key Intermediate Formation:
- Start with a precursor containing the necessary functional groups.
- Perform a Diels–Alder reaction between the key intermediate and Benzyl 1,2,3-triazine-5-carboxylate to form the corresponding compound .
- Conversion to Carboxylic Acid Intermediate:
Industrial Production Methods:
While specific industrial production methods for this compound may not be widely documented, the synthetic routes mentioned above can serve as a starting point for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Indole derivatives can undergo various reactions, including:
- Electrophilic substitution due to the excess π-electrons delocalization.
- Oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
- Electrophilic substitution: Typically, strong electrophiles (e.g., halogens, nitro groups) are used.
- Oxidation: Reagents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
- Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
- Substitution: Various nucleophiles (e.g., amines, alkoxides).
Major Products:
The specific products formed depend on the reaction conditions and substituents present. For example, oxidation of the thiazolidinone ring could yield a sulfoxide or sulfone derivative.
Scientific Research Applications
Indole derivatives exhibit diverse biological activities:
- Antiviral
- Anti-inflammatory
- Anticancer
- Antioxidant
- Antimicrobial
- Antitubercular
- Antidiabetic
- Antimalarial
- Anticholinesterase activities
Mechanism of Action
The compound likely interacts with specific molecular targets and pathways, but detailed information on its mechanism of action would require further research.
Comparison with Similar Compounds
While I don’t have direct information on similar compounds, it’s essential to explore related indole derivatives to highlight its uniqueness.
Properties
Molecular Formula |
C26H31N5O4S2 |
---|---|
Molecular Weight |
541.7 g/mol |
IUPAC Name |
ethyl 4-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C26H31N5O4S2/c1-3-35-25(34)29-14-12-28(13-15-29)22-19(23(32)30-11-7-8-17(2)21(30)27-22)16-20-24(33)31(26(36)37-20)18-9-5-4-6-10-18/h7-8,11,16,18H,3-6,9-10,12-15H2,1-2H3/b20-16- |
InChI Key |
FFTVUCZDAOYGHV-SILNSSARSA-N |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5 |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5 |
Origin of Product |
United States |
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